![molecular formula C7H10N2O2 B1278577 テトラヒドロイミダゾ[1,5-a]ピリジン-1,3(2H,5H)-ジオン CAS No. 4705-52-6](/img/structure/B1278577.png)

テトラヒドロイミダゾ[1,5-a]ピリジン-1,3(2H,5H)-ジオン

説明

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione derivatives are a class of compounds that have garnered interest due to their potential biological activities and their use as building blocks in organic synthesis. These compounds are characterized by a fused heterocyclic structure that incorporates both imidazole and pyridine rings, which can be further functionalized to enhance their chemical and biological properties.

Synthesis Analysis

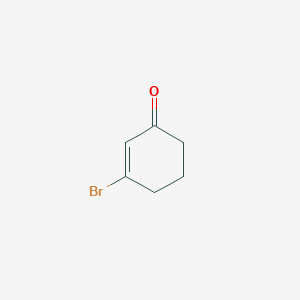

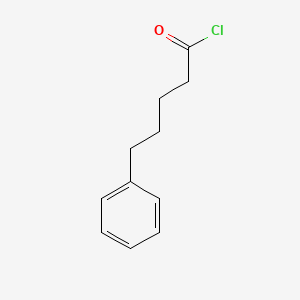

The synthesis of tetrahydroimidazo[1,5-a]pyridine derivatives has been explored through various methods. One approach involves a five-component domino reaction using cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine in ethanol at reflux, which allows for the construction of the heterocyclic core with a wide diversity of functional groups . Another method employs N-heterocyclic carbene (NHC)-catalyzed cascade annulations to form C–C and C–N bonds, leading to the synthesis of tetrahydroimidazo[1,2-a]pyridines under mild conditions with moderate to high yields . Additionally, intramolecular cyclization of an iminium ion derived from the condensation of an amine and a substituted gamma-(1-imidazolyl)butyraldehyde has been used to synthesize conformationally constrained tetrahydroimidazo[1,5-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity and interaction with other molecules. Single crystal X-ray diffraction analysis has been used to ascertain the structure of certain derivatives, revealing a network of inter- and intramolecular interactions that contribute to the stability and packing of the molecules in the crystalline state .

Chemical Reactions Analysis

Tetrahydroimidazo[1,5-a]pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of cyclic ketene aminals with alkyl or aryl isothiocyanate through tandem addition-cyclization reactions has been reported to yield imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and other related structures . The reactivity of these compounds can be further exploited to create a diverse array of derivatives with different substituents and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroimidazo[1,5-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electronegative pharmacophores, such as nitro groups, can impart insecticidal activity, as demonstrated by some derivatives showing good activity against brown planthopper and cowpea aphids . The enantioselective synthesis of these compounds has also been achieved, which is significant for the development of bioactive molecules with specific stereochemical requirements .

科学的研究の応用

医薬品および農薬

テトラヒドロイミダゾ[1,5-a]ピリジン-1,3(2H,5H)-ジオンの構造成分であるイミダゾ[1,5-a]ピリジンは、多くの医薬品および農薬に見られます . 数十年にわたり、集中的な研究の対象となっています .

合成方法論

イミダゾ[1,5-a]ピリジンの合成は、環化縮合、環化付加、酸化環化、および転環反応を含むさまざまな変換を伴って開発されてきました . これらの方法論により、容易に入手可能な出発物質からイミダゾ[1,5-a]ピリジンに簡単にアクセスできます .

ワンポット合成

イミダゾ[1,5-a]ピリジンの合成のための新規なMg3N2支援ワンポット環化戦略が開発されました . この方法は、2-ピリジルケトンとアルキルグリオキシル酸またはアルデヒドの環化縮合反応を含みます .

光電子デバイス

イミダゾ[1,5-a]ピリジン誘導体は、光電子デバイスの開発に使用されてきました . それらの発光特性により、これらの用途に適しています .

センサー

これらの化合物は、センサーの開発にも応用が見られます . それらのユニークな特性は、特定の物質を検出したり、特定のパラメータを測定したりするために活用できます .

抗がん剤

イミダゾ[1,5-a]ピリジン誘導体は、腫瘍学分野で有望であることが示されています . それらは、抗がん剤の開発に使用されてきました .

共焦点顕微鏡とイメージング

イミダゾ[1,5-a]ピリジン誘導体の発光特性により、共焦点顕微鏡とイメージングの放射体として有用になります . これにより、生物学的構造の詳細な可視化が可能になります .

材料科学

イミダゾ[1,5-a]ピリジンとその誘導体は、材料科学を含む多くの研究分野で重要な役割を果たします . それらは、さまざまな金属錯体や他の材料の設計に使用されてきました .

作用機序

Target of Action

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is reported to be a potent inhibitor of Heparanase 1 (HPSE1) . HPSE1 is an enzyme that plays a crucial role in cancer progression and proteinuric kidney diseases .

Mode of Action

It is known to inhibit the activity of hpse1 . The inhibition of HPSE1 can lead to the suppression of tumor growth, metastasis, and angiogenesis, thereby making it a potential therapeutic target against cancer .

Biochemical Pathways

The biochemical pathways affected by Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione are primarily related to its inhibitory effect on HPSE1 . By inhibiting HPSE1, it can potentially disrupt the degradation of heparan sulfate proteoglycans (HSPGs), which play a key role in cell growth, differentiation, adhesion, and migration .

Result of Action

The inhibition of HPSE1 by Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can result in the suppression of tumor growth, metastasis, and angiogenesis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer and proteinuric kidney diseases .

特性

IUPAC Name |

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCSJOKGNDNJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442981 | |

| Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4705-52-6 | |

| Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

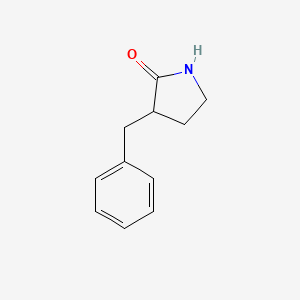

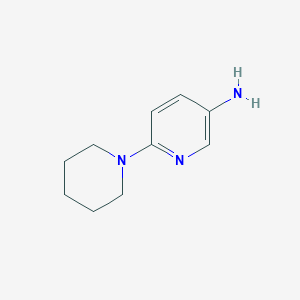

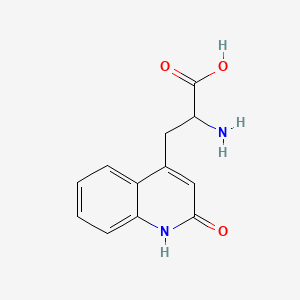

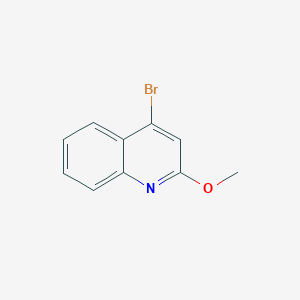

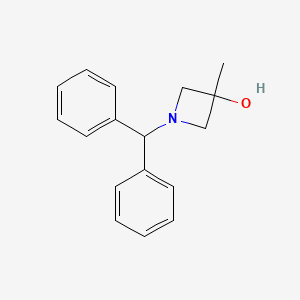

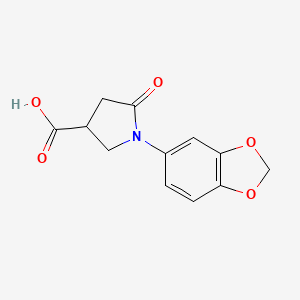

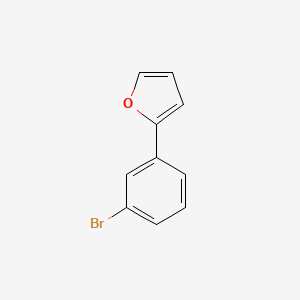

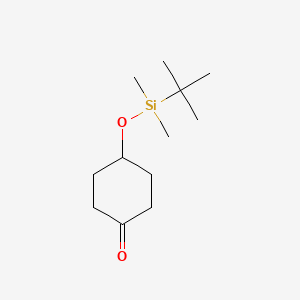

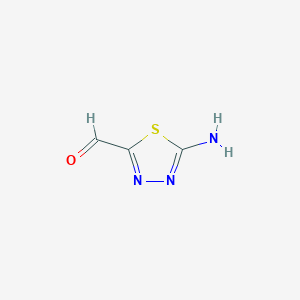

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。